Ladarixin

Catalog No.
S532357
CAS No.
849776-05-2
M.F
C11H12F3NO6S2
M. Wt
375.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ladarixin

CAS Number

849776-05-2

Product Name

Ladarixin

IUPAC Name

[4-[(2R)-1-(methanesulfonamido)-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate

Molecular Formula

C11H12F3NO6S2

Molecular Weight

375.3 g/mol

InChI

InChI=1S/C11H12F3NO6S2/c1-7(10(16)15-22(2,17)18)8-3-5-9(6-4-8)21-23(19,20)11(12,13)14/h3-7H,1-2H3,(H,15,16)/t7-/m1/s1

InChI Key

DDLPYOCJHQSVSZ-SSDOTTSWSA-N

SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

2'-((4'-trifluoromethanesulfonyloxy)phenyl)-N-methanesulfonylpropionamide, DF 2156A, DF 2156Y, DF-2156A, DF-2156Y, DF2156A, DF2156Y, ladarixin

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)NS(=O)(=O)C

Description

The exact mass of the compound Ladarixin is 375.0058 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Modulation of Inflammation

Ladarixin exhibits anti-inflammatory properties. Research suggests it can suppress the production of pro-inflammatory cytokines and chemokines, molecules involved in the inflammatory response []. This makes it a potential candidate for studying its therapeutic effects in conditions marked by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Regulation of Immune Response

Studies indicate Ladarixin's ability to modulate the immune system. It has been shown to reduce the infiltration of immune cells into specific tissues, potentially impacting autoimmune diseases where the body's immune system attacks healthy tissues []. Further research is needed to explore its potential in this area.

Cancer Research

Ladarixin's role in cancer research is also being investigated. Some studies suggest it may play a part in reducing the migration of cancer cells, a crucial step in metastasis (the spread of cancer) []. Additionally, it might influence the tumor microenvironment, the ecosystem surrounding a tumor that can promote cancer progression.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Exact Mass

375.0058

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DEH7Q6472O

Drug Indication

Treatment of type I diabetes mellitus

Other CAS

849776-05-2

Wikipedia

Ladarixin

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Citro A, Valle A, Cantarelli E, Mercalli A, Pellegrini S, Liberati D,
2: Carreira EU, Carregaro V, Teixeira MM, Moriconi A, Aramini A, Verri WA Jr,

Explore Compound Types